molecular formula C9H12N2O B12981291 (S)-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one

(S)-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one

Cat. No.: B12981291
M. Wt: 164.20 g/mol
InChI Key: SBOHPSAMACKFSC-ZETCQYMHSA-N
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Description

(S)-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one is a chiral compound featuring a cyclopentanone ring substituted with a 1-methyl-1H-pyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Cyclopentanone formation: The cyclopentanone ring can be synthesized through various methods, such as the Pauson-Khand reaction or intramolecular aldol condensation.

    Coupling of the pyrazole and cyclopentanone: The final step involves coupling the pyrazole ring with the cyclopentanone ring, which can be achieved using a variety of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(S)-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating its biological activity, such as its effects on cell signaling pathways or enzyme inhibition.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one: The enantiomer of the compound, which may have different biological activities and properties.

    3-(1H-Pyrazol-4-yl)cyclopentan-1-one: A similar compound lacking the methyl group on the pyrazole ring.

    3-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one: A compound with a cyclohexanone ring instead of a cyclopentanone ring.

Uniqueness

(S)-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one is unique due to its specific chiral configuration and the presence of both a pyrazole and a cyclopentanone ring. This combination of structural features can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(3S)-3-(1-methylpyrazol-4-yl)cyclopentan-1-one

InChI

InChI=1S/C9H12N2O/c1-11-6-8(5-10-11)7-2-3-9(12)4-7/h5-7H,2-4H2,1H3/t7-/m0/s1

InChI Key

SBOHPSAMACKFSC-ZETCQYMHSA-N

Isomeric SMILES

CN1C=C(C=N1)[C@H]2CCC(=O)C2

Canonical SMILES

CN1C=C(C=N1)C2CCC(=O)C2

Origin of Product

United States

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